Comprehensive Technical Guide: 5-Fluoro-1,3-benzothiazole-2-carbaldehyde (CAS 139425-46-0)
Comprehensive Technical Guide: 5-Fluoro-1,3-benzothiazole-2-carbaldehyde (CAS 139425-46-0)
Executive Summary
In modern medicinal chemistry, the benzothiazole core is recognized as a privileged scaffold, frequently acting as a bioisostere for purines to target various kinases and receptors. 5-Fluoro-1,3-benzothiazole-2-carbaldehyde (CAS 139425-46-0) is a highly specialized building block that combines the biological mimicry of the benzothiazole ring with the metabolic stability of a fluorine substituent and the synthetic versatility of an aldehyde group [1].
As a Senior Application Scientist, I have structured this guide to move beyond mere specifications. Here, we will dissect the mechanistic rationale behind the handling, synthesis, and application of this compound, providing field-proven protocols designed as self-validating systems to ensure maximum yield and purity in your drug discovery workflows.
Physicochemical Profiling
Understanding the fundamental properties of this building block is critical for predicting its behavior in both synthetic reactions and biological assays [1], [2].
| Property | Value / Description |
| Chemical Name | 5-Fluoro-1,3-benzothiazole-2-carbaldehyde |
| CAS Registry Number | 139425-46-0 |
| Molecular Formula | C₈H₄FNOS |
| Molecular Weight | 181.00 g/mol (Monoisotopic Mass: 180.99976 Da) |
| SMILES String | C1=CC2=C(C=C1F)N=C(S2)C=O |
| Predicted XLogP3 | ~2.3 (indicates moderate lipophilicity) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 (N, O, F) |
| Physical State | Solid (typically pale yellow to off-white powder) |
Structural Rationale: The Causality of Functional Groups
The architecture of 5-fluoro-1,3-benzothiazole-2-carbaldehyde is purposefully designed for late-stage functionalization and lead optimization.
The 5-Fluoro Substituent
Fluorine substitution at the 5-position serves a dual purpose:
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Metabolic Shielding: It blocks CYP450-mediated aromatic oxidation at a historically vulnerable site on the benzothiazole core, significantly improving the pharmacokinetic half-life of derived drug candidates.
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Electronic Modulation: Fluorine exerts a strong inductive electron-withdrawing effect (-I). This pulls electron density away from the thiazole ring, which in turn increases the electrophilicity of the C2-carbaldehyde carbon. This electronic tuning accelerates nucleophilic attack during downstream condensation reactions.
The 2-Carbaldehyde Group
The aldehyde moiety at the 2-position is highly reactive. Because it is conjugated with the electron-deficient benzothiazole ring, it is primed for nucleophilic addition. It is most commonly utilized to synthesize imines (Schiff bases), hydrazones, and specialized heterocyclic architectures via Knoevenagel condensations.
Synthetic Methodology: The Riley Oxidation Workflow
The most robust and scalable method for synthesizing 5-fluoro-1,3-benzothiazole-2-carbaldehyde is the Riley Oxidation of 5-fluoro-2-methylbenzothiazole using Selenium Dioxide (SeO₂) [3].
Mechanistic Causality: SeO₂ is specifically chosen because it chemoselectively oxidizes activated "benzylic-like" methyl groups (such as the C2-methyl group, activated by the adjacent imine nitrogen) directly to aldehydes without over-oxidizing them to carboxylic acids. The reaction proceeds via an enamine-like tautomer that attacks the selenium center, followed by a[2,3]-sigmatropic rearrangement and elimination.
Figure 1: Mechanistic workflow for the Riley oxidation of 5-fluoro-2-methylbenzothiazole.
Protocol 1: Step-by-Step Synthesis of the Aldehyde
This protocol is designed as a self-validating system to ensure high fidelity.
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Preparation: Dissolve 1.0 equivalent of 5-fluoro-2-methylbenzothiazole in a mixture of 1,4-dioxane and water (typically 10:1 v/v). The addition of water is critical as it facilitates the final hydrolysis of the selenium intermediate.
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Oxidation: Add 1.2 to 1.5 equivalents of SeO₂.
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Reflux: Heat the mixture to reflux (~100°C) under a nitrogen atmosphere for 4–6 hours.
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Self-Validation Checkpoint 1: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The disappearance of the starting material under short-wave UV (254 nm) confirms reaction progression.
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Self-Validation Checkpoint 2: The formation of a red/black precipitate (elemental selenium) serves as a visual indicator that the redox cycle has occurred.
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Filtration: Cool the mixture to room temperature. Crucial Step: Filter the mixture through a pad of Celite. This removes the colloidal elemental selenium, which will otherwise poison downstream transition-metal catalysts and degrade product stability.
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Extraction & Purification: Concentrate the filtrate in vacuo, extract with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄. Purify via silica gel column chromatography.
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Analytical Validation: Confirm success via ¹H NMR. The disappearance of the C2-methyl singlet (~2.8 ppm) and the emergence of a highly deshielded aldehyde proton singlet (~10.1 ppm) definitively validate the transformation.
Downstream Applications: Schiff Base Formation
In drug discovery, the primary application of 5-fluoro-1,3-benzothiazole-2-carbaldehyde is the generation of Schiff bases (imines), which act as pharmacophores for antimicrobial, antitubercular, and anticancer agents.
Figure 2: Condensation pathway for Schiff base formation and downstream drug discovery.
Protocol 2: Synthesis of a Representative Schiff Base
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Condensation: Dissolve 1.0 eq of 5-fluoro-1,3-benzothiazole-2-carbaldehyde and 1.0 eq of a primary amine (e.g., an aniline derivative) in absolute ethanol.
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Catalysis: Add 2-3 drops of glacial acetic acid. Causality: The mild acid protonates the aldehyde oxygen, increasing the electrophilicity of the carbonyl carbon without fully protonating the nucleophilic amine.
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Heating: Reflux the mixture for 2–4 hours.
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Isolation: Cool the reaction to 0°C. The Schiff base will typically precipitate out of the ethanolic solution.
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Validation: Filter the solid and wash with cold ethanol. Confirm the structure via IR spectroscopy (looking for the strong C=N stretch around 1620–1640 cm⁻¹) and ¹H NMR (imine proton typically appears around 8.5–8.8 ppm).
Safety and Handling
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Toxicity: As an aldehyde-containing heterocyclic compound, it may cause skin, eye, and respiratory irritation. The presence of the fluorine atom increases its lipophilicity, potentially enhancing dermal absorption.
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Storage: Aldehydes are prone to auto-oxidation to carboxylic acids upon prolonged exposure to air. Store the compound in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at 2–8°C.
References
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PubChem. "5-Fluoro-1,3-benzothiazole-2-carbaldehyde (CID 19019458)." National Center for Biotechnology Information. Available at:[Link]
